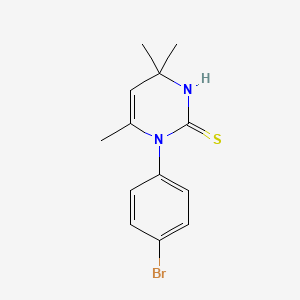
1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a bromophenyl group, three methyl groups, and a thiol group attached to a dihydropyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the reaction would involve 4-bromobenzaldehyde, ethyl acetoacetate, and thiourea under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using efficient catalysts, such as Lewis acids, and optimizing reaction conditions to increase yield and purity. Solvent selection and temperature control are crucial factors in scaling up the reaction.
化学反应分析
Types of Reactions
1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Cyclization: Catalysts such as palladium or copper can facilitate cyclization reactions under mild conditions.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of substituted dihydropyrimidines.
Cyclization: Formation of fused heterocyclic compounds.
科学研究应用
1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its structural features.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with biological targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol
- 1-(4-Fluorophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol
- 1-(4-Methylphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol
Uniqueness
1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity towards biological targets compared to its chloro, fluoro, and methyl analogs .
属性
CAS 编号 |
37489-47-7 |
|---|---|
分子式 |
C13H17BrN2S |
分子量 |
313.26 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-4,4,6-trimethyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C13H17BrN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-10(14)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17) |
InChI 键 |
CHJZAPAYCRBOAD-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)Br)(C)C |
规范 SMILES |
CC1CC(NC(=S)N1C2=CC=C(C=C2)Br)(C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2654663.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2654664.png)
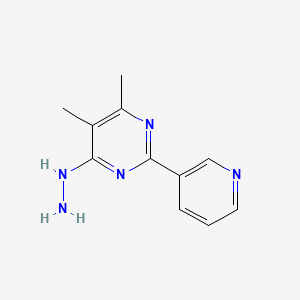
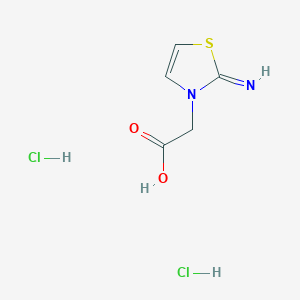
![N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2654669.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2654670.png)
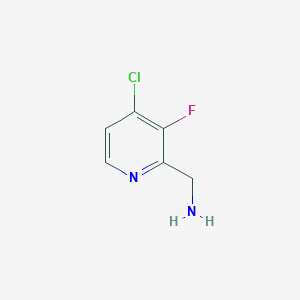
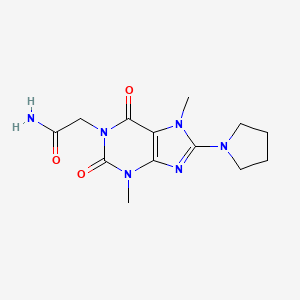
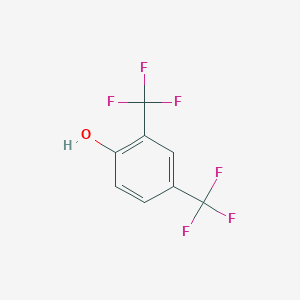
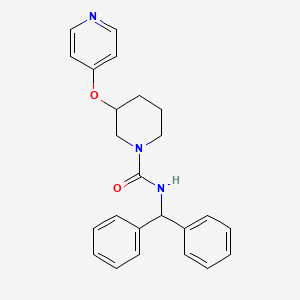
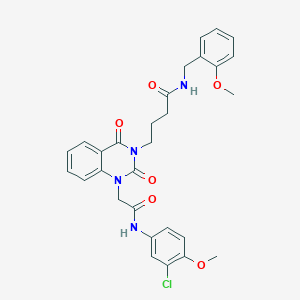
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2654679.png)
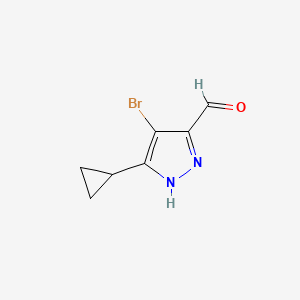
![2-bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole](/img/structure/B2654683.png)
